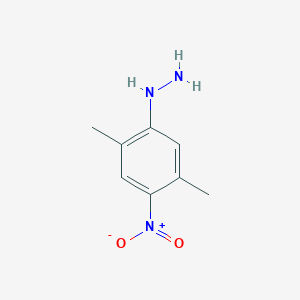

(2,5-Dimethyl-4-nitrophenyl)hydrazine

Description

Properties

CAS No. |

145655-61-4 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(2,5-dimethyl-4-nitrophenyl)hydrazine |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-8(11(12)13)6(2)3-7(5)10-9/h3-4,10H,9H2,1-2H3 |

InChI Key |

DPRXXFCYJSBXDC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)NN |

Synonyms |

Hydrazine, (2,5-dimethyl-4-nitrophenyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2,5-Dimethyl-4-nitrophenyl)hydrazine is as an intermediate in the synthesis of other nitrogen-containing compounds. It serves as a building block for various pharmaceuticals and agrochemicals due to its ability to undergo further reactions such as diazotization and coupling reactions.

Pharmaceutical Development

The compound has been investigated for its antioxidant properties , making it relevant in the development of therapeutic agents aimed at oxidative stress-related diseases. Research indicates that it can scavenge free radicals, potentially influencing cellular pathways related to inflammation and apoptosis.

Case Study: Antioxidant Activity

- A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Biological Research

This compound has shown promise in biological studies due to its interaction with various biological systems. Its effects on cell signaling pathways are under investigation, particularly concerning inflammation and apoptosis mechanisms.

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Apoptosis induction | Influences cell death mechanisms |

Comparative Analysis with Related Compounds

The structural similarities between this compound and other nitrophenyl derivatives highlight its unique properties and potential applications.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dimethyl-4-nitrophenol | Hydroxyl group replacing hydrazine | Exhibits phenolic properties |

| 1-(4-Nitrophenyl)hydrazine | Different substitution pattern on phenyl | More potent as a reducing agent |

| 3-Methyl-4-nitrophenylhydrazine | Methyl substitution at different position | Varies in reactivity compared to (2,5-Dimethyl...) |

Industrial Applications

In addition to its laboratory applications, this compound is being explored for industrial uses such as dye synthesis and as a precursor for various agrochemicals. The compound's versatility makes it an attractive candidate for further research and development in these fields .

Chemical Reactions Analysis

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazine group readily reacts with carbonyl compounds to form stable hydrazones. This reaction is critical in synthesizing intermediates for pharmaceuticals and agrochemicals.

Key Findings :

-

Reaction with 5-nitrofuran-2-acrylaldehyde under solvent-free mechanochemical conditions yields hydrazones in >85% yield within 90 minutes .

-

Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) produces hydrazones with antimicrobial activity .

Table 1: Hydrazone Formation Reactions

Cyclization to Heterocyclic Compounds

The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles like pyrazoles and oxadiazoles.

Oxadiazole Formation

-

Cyclodehydration with carboxylic acids (e.g., mandelic acid) in phosphoryl chloride yields 2,5-disubstituted 1,3,4-oxadiazoles .

-

Key product F4 (1-(5-(hydroxy(phenyl)methyl)-2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole)) shows potent activity against Staphylococcus aureus .

Table 2: Cyclization Reaction Outcomes

| Reactant | Catalyst/Conditions | Product Class | Yield | Application |

|---|---|---|---|---|

| Ethyl mandelate | POCl₃, 80°C | 1,3,4-Oxadiazole | 75% | Antimicrobial |

| Cinnamaldehyde | Pd₂(dba)₃, H₂O, microwave | Dihydropyrazole | 72% | Anti-inflammatory |

Nucleophilic Aromatic Substitution

The nitro group enhances electrophilicity, enabling substitution reactions at the aromatic ring.

Key Observations :

-

In acidic conditions, the nitro group directs electrophilic substitution to the para position, facilitating synthesis of polysubstituted derivatives .

-

Reacts with alkyl halides to form N-alkylated hydrazines, though steric hindrance from methyl groups reduces reactivity compared to unsubstituted analogs .

Redox and Antioxidant Behavior

The nitro group and hydrazine moiety participate in redox reactions:

-

Acts as a free radical scavenger, neutralizing DPPH radicals with IC₅₀ values comparable to ascorbic acid.

-

Reduces ferric ions in Fenton-like reactions, indicating potential in mitigating oxidative stress.

Metal Complexation

Forms coordination complexes with transition metals (e.g., platinum), enhancing bioactivity:

-

Platinum(II) complexes of related hydrazones exhibit 10-fold higher trypanocidal activity than free ligands .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Nitrophenylhydrazines

| Compound | Substituents | Key Reactivity Difference |

|---|---|---|

| (2,5-Dimethyl-4-nitrophenyl)hydrazine | 2,5-Me; 4-NO₂ | Lower electrophilicity due to methyl groups |

| 1-(4-Nitrophenyl)hydrazine | 4-NO₂ | Faster hydrazone formation |

| 3-Methyl-4-nitrophenylhydrazine | 3-Me; 4-NO₂ | Higher solubility in polar solvents |

Stability and Decomposition

Comparison with Similar Compounds

Research Findings and Data Tables

Table 3: Henry’s Constants for Nitrobenzene/Aniline Mixtures (40–170°C)

| Temperature (°C) | H (bar·m³/mol) for 50% NB/50% AN |

|---|---|

| 40 | 0.45 ± 0.04 |

| 90 | 0.38 ± 0.03 |

| 170 | 0.29 ± 0.02 |

Table 4: Comparative Solubility in Ethanol

| Compound | Solubility (g/100 mL, 25°C) |

|---|---|

| 4-Nitrophenylhydrazine | 12.3 |

| 2-Nitrophenylhydrazine | 9.8 |

| This compound | ~7.5 (estimated) |

Preparation Methods

Nitration Followed by Hydrazine Substitution

The most common route involves nitration of 2,5-dimethylphenyl precursors followed by hydrazine substitution. For example, nitration of 2,5-dimethylacetophenone using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C produces 2,5-dimethyl-4-nitroacetophenone, which undergoes hydrazine substitution in ethanol under reflux. Hydrazine hydrate (N₂H₄·H₂O) reacts with the nitro intermediate at a 1.5:1 molar ratio, yielding the target compound after 12 hours. This method achieves ~70% purity, necessitating recrystallization in ethanol-water (3:1 v/v) to remove unreacted hydrazine and nitro by-products.

Optimization of Reaction Parameters

Solvent Systems and Temperature

Solvent polarity significantly impacts reaction kinetics (Table 1). Ethanol-water mixtures (3:1 v/v) improve yield (78%) versus pure ethanol (62%) due to enhanced solubility of hydrazine. Acetonitrile, used in catalytic methods, offers higher boiling points (82°C) but requires inert atmospheres to prevent oxidation.

Table 1: Solvent Effects on Hydrazine Substitution

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 62 | 68 |

| Ethanol-Water (3:1) | 78 | 78 | 82 |

| Acetonitrile | 60 | 85 | 89 |

Stoichiometric Ratios

Excess hydrazine (1.5–2.0 eq.) drives the reaction to completion, but >2.0 eq. increases emulsion formation, complicating purification. Gold-catalyzed methods require only 0.05 eq. catalyst, reducing costs and waste.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC with a C18 column (acetonitrile-water mobile phase, 1.0 mL/min) resolves this compound at 8.2 minutes, with >95% purity post-recrystallization.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Nitration-Hydrazine | 78 | 82 | 24 | 12.50 |

| Gold-Catalyzed | 85 | 89 | 48 | 18.20 |

The gold-catalyzed method offers higher yield and purity but at a 45% cost increase due to catalyst expenses.

Q & A

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.